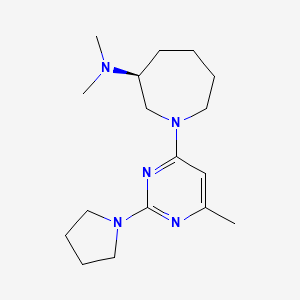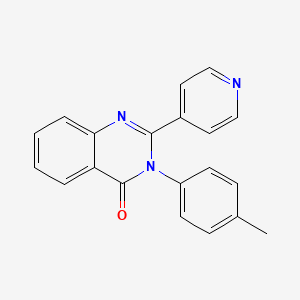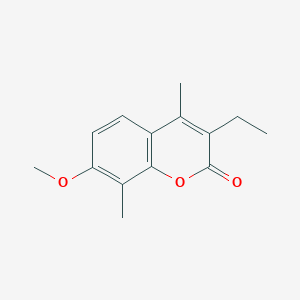
(3S)-N,N-dimethyl-1-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)azepan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of complex molecules like "(3S)-N,N-dimethyl-1-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)azepan-3-amine" involves multiple steps, including stereoselective processes and catalytic reactions. For instance, an efficient synthesis method involves asymmetric Michael addition and stereoselective alkylation, highlighting the intricate methods needed to obtain specific stereochemistry (Fleck et al., 2003).
Molecular Structure Analysis
Molecular structure analysis often involves examining hydrogen-bonding patterns, as seen in enaminones, which include compounds with azepan-2-ylidene analogues. These structures are characterized by bifurcated intra- and intermolecular hydrogen bonding, forming distinct ring motifs and stabilizing crystal structures (Balderson et al., 2007).
Chemical Reactions and Properties
Chemical reactions of such molecules often involve intramolecular processes leading to the formation of novel ring structures. For example, certain pyrimidine derivatives participate in thermal ene reactions, leading to pyrimido[4,5-b]azepine derivatives, showcasing the chemical versatility and reactivity of these compounds (Inazumi et al., 1994).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of compounds under different conditions. Crystal structure analyses reveal the importance of hydrogen bonding and other weak interactions in determining the solid-state architecture of these molecules (Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential for exploring the potential applications of these compounds. Studies on related compounds, like pyrrolo[2,3-b]pyridines and [1,8]naphthyridines, demonstrate the methods to synthesize annelated 2-amino pyridines, indicating the chemical properties and synthetic versatility of the compound's class (Schramm et al., 2006).
科学的研究の応用
Synthesis and Derivative Formation
Synthesis Processes : The compound serves as a key intermediate in the preparation of various biochemical compounds. For instance, it is used in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is an intermediate in the production of antibiotics like premafloxacin (Fleck et al., 2003).
Formation of Heterocyclic Compounds : The compound plays a role in the creation of heterocyclic compounds, including pyrimidine and pyrazole derivatives. These compounds have applications in fields like insecticidal and antibacterial research (Deohate & Palaspagar, 2020).
Biological and Pharmacological Research
Antimicrobial and Antitubercular Activities : Some derivatives of the compound have been explored for their antimicrobial and antitubercular activities. This includes the synthesis of azetidinone analogues, which have shown promise in in vitro studies against various bacterial and fungal strains (Chandrashekaraiah et al., 2014).
Insecticidal and Antibacterial Potential : Derivatives of the compound have been tested for insecticidal activity against Pseudococcidae insects and for antibacterial potential against selected microorganisms, indicating its utility in agricultural and microbiological research (Deohate & Palaspagar, 2020).
Chemical Modification and Analysis
Chemical Reactions and Modifications : The compound is utilized in various chemical reactions, including cyclocondensation, to synthesize complex molecular structures. This is crucial in developing new molecules with potential biological applications (Rahmani et al., 2018).
Catalytic Reactions and Synthesis : It's involved in catalytic reactions, like palladium-catalyzed C–H arylation, highlighting its significance in organic synthesis and pharmaceutical research (Jain et al., 2016).
特性
IUPAC Name |
(3S)-N,N-dimethyl-1-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)azepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5/c1-14-12-16(19-17(18-14)21-9-6-7-10-21)22-11-5-4-8-15(13-22)20(2)3/h12,15H,4-11,13H2,1-3H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUMAAASLWFPHG-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCCCC(C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCCC[C@@H](C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-N,N-dimethyl-1-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)azepan-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)


![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)

![7,8,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5578849.png)
![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)
![10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5578861.png)
![N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)
![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)
